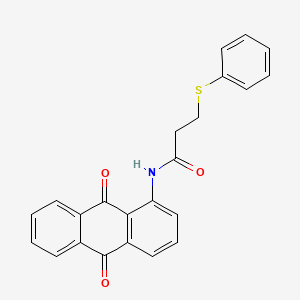

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide

Description

This compound features an anthraquinone core (9,10-dioxo-anthracene) substituted at the 1-position with a propanamide chain bearing a phenylthio (-SPh) group. Such derivatives are often explored for biological applications, including enzyme inhibition (e.g., glyoxalase-I) or anticancer activity .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQBIGSPNGGHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide typically involves aromatic nucleophilic substitution reactions. One common method includes the reaction of 9,10-anthraquinone with a suitable thiol compound under controlled conditions to introduce the phenylthio group. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone form.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chromophore.

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylthio group may also interact with thiol-containing enzymes, inhibiting their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related anthraquinone-based amides:

Key Observations :

- Conjugation Effects : The cinnamamide derivative’s α,β-unsaturated system enables extended conjugation, possibly enhancing interactions with enzyme active sites .

- Sulfur vs. Oxygen: The phenylthio group in the target compound may improve membrane permeability compared to oxygen-based analogues (e.g., phenoxypropanamide in ).

Physicochemical Properties

NMR and solubility data reveal substituent-driven trends:

- 1H-NMR Shifts: Anthraquinone protons (δ 7.2–8.5 ppm) remain consistent across derivatives. The phenylthio group’s methylene protons (δ ~3.0–3.5 ppm) differ from fluorine-induced deshielding in (δ 6.77–7.48 ppm for Ar-H).

- Solubility : Sulfur-containing compounds (target, ) show higher solubility in chloroform than polar solvents, unlike sulfonamides (10a–d), which are water-insoluble .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide is a synthetic compound derived from anthracene that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a 9,10-dioxoanthracene core linked to a phenylthio group and a propanamide moiety. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate precursors. For instance, the introduction of thiophenol into the reaction pathway has been shown to yield derivatives with enhanced biological properties .

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from this framework were tested using the disc diffusion method and showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Results indicated that it possesses a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that modifications at the phenylthio position can significantly enhance antioxidant activity .

3. Anticancer Potential

The antiproliferative effects of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide have been explored in various cancer cell lines. Studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, experiments conducted on human breast cancer cells revealed a dose-dependent decrease in cell viability after treatment with this compound .

Case Study 1: Antimicrobial Efficacy

A study published in 2019 examined the antimicrobial activity of several derivatives based on the anthracene framework. Among them, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide exhibited potent activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound using various assays including ABTS and DPPH. The findings indicated that modifications to the phenylthio group could enhance radical scavenging activity by up to 85% compared to controls .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.